6H-Pyrimido(4,5-b)pyrrolizine-9-carboxamide, 7,8-dihydro-4-phenyl-
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Overview
Description
6H-Pyrimido(4,5-b)pyrrolizine-9-carboxamide, 7,8-dihydro-4-phenyl- is a heterocyclic compound that contains nitrogen atoms within its structure. This compound is part of a broader class of pyrrolopyrazine derivatives, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrimido(4,5-b)pyrrolizine-9-carboxamide, 7,8-dihydro-4-phenyl- typically involves multiple steps. One common method includes the following steps :
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature, resulting in the formation of 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to produce the related N-propargylenaminones.
Intramolecular cyclization: This final step involves the cyclization of the prepared propargylic derivatives, catalyzed by Cs₂CO₃/DMSO, to achieve the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6H-Pyrimido(4,5-b)pyrrolizine-9-carboxamide, 7,8-dihydro-4-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
6H-Pyrimido(4,5-b)pyrrolizine-9-carboxamide, 7,8-dihydro-4-phenyl- has several scientific research applications, including :
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial, anti-inflammatory, and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of organic materials and natural products.
Mechanism of Action
The mechanism of action of 6H-Pyrimido(4,5-b)pyrrolizine-9-carboxamide, 7,8-dihydro-4-phenyl- involves its interaction with specific molecular targets and pathways. While the exact mechanisms are not fully understood, it is believed to exert its effects through the inhibition of certain enzymes or receptors, leading to various biological activities .
Comparison with Similar Compounds
Properties
CAS No. |
139156-97-1 |
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Molecular Formula |
C16H14N4O |
Molecular Weight |
278.31 g/mol |
IUPAC Name |
1-phenyl-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine-5-carboxamide |
InChI |
InChI=1S/C16H14N4O/c17-16(21)12-11-7-4-8-20(11)15-13(18-9-19-14(12)15)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H2,17,21) |
InChI Key |
RAEKXQFUMXIJTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=C(N2C1)C(=NC=N3)C4=CC=CC=C4)C(=O)N |
Origin of Product |
United States |
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